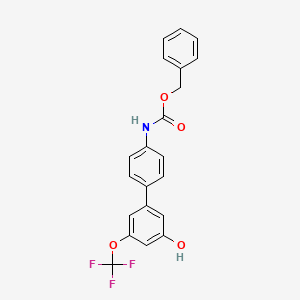
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3CP-2,4-DHP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine ring system, which is a heterocyclic aromatic organic compound. 5-3CP-2,4-DHP is a white to off-white crystalline powder, and is soluble in water. It has a melting point of approximately 103°C and a boiling point of approximately 188°C.
Applications De Recherche Scientifique
5-3CP-2,4-DHP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrimidine derivatives, quinolines, and pyridines. It has also been used in the synthesis of drugs, such as anti-inflammatory agents, antifungal agents, and antiviral agents. Additionally, 5-3CP-2,4-DHP has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
Mécanisme D'action
5-3CP-2,4-DHP acts as an electrophilic reagent and is used in the synthesis of various compounds. It reacts with nucleophiles, such as hydrazines, amines, and amides, to form pyrimidine derivatives. It also reacts with aldehydes and ketones to form quinolines and pyridines.
Biochemical and Physiological Effects
5-3CP-2,4-DHP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antimicrobial activity, and has been used in the synthesis of drugs with anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-3CP-2,4-DHP has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 103°C and a boiling point of 188°C. It is also soluble in water and has a high purity of 95%. However, it is a relatively expensive compound, and its reactions can be difficult to control.
Orientations Futures
For the use of 5-3CP-2,4-DHP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, further research could be conducted into the development of more efficient and cost-effective methods for its synthesis. Finally, 5-3CP-2,4-DHP could be used as a starting material for the synthesis of other compounds, such as heterocyclic aromatic compounds and polymers.
Méthodes De Synthèse
5-3CP-2,4-DHP can be synthesized by reacting 3-cyanophenyl hydrazine with 2,4-dihydroxy-5-nitropyrimidine in an acid medium. The reaction is conducted at temperatures between 0-50°C and can be monitored spectrophotometrically. The reaction yields a 95% pure product.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)9-6-13-11(16)14-10(9)15/h1-4,6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCIPOFSMPPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)






